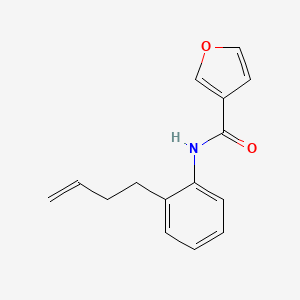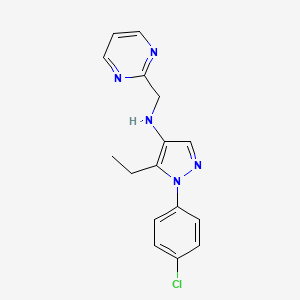![molecular formula C14H12FN5O2S B6626507 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FST or GSK2193874 and is primarily used as a tool compound in research studies.
Wirkmechanismus
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is a selective agonist of the GPR119 receptor. The GPR119 receptor is primarily expressed in pancreatic beta cells and intestinal L-cells. Activation of the GPR119 receptor leads to the release of incretin hormones and GIP, which in turn stimulates insulin secretion.
Biochemical and Physiological Effects
Studies have shown that activation of the GPR119 receptor by 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine leads to an increase in insulin secretion and glucose uptake in pancreatic beta cells. Additionally, it has been shown to increase incretin hormone secretion and GIP secretion in intestinal L-cells. These effects suggest that this compound may have potential therapeutic applications in the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine in lab experiments is its high selectivity for the GPR119 receptor. This allows for more precise and accurate results in research studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine. One potential direction is to further explore its potential therapeutic applications in the treatment of type 2 diabetes. Additionally, it may be useful in the development of new drugs targeting the GPR119 receptor. Finally, further research may be needed to fully understand the mechanism of action of this compound and its effects on glucose homeostasis and insulin secretion.
Synthesemethoden
The synthesis of 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine involves a multi-step process. The first step involves the preparation of 2-(4-fluorophenyl)ethylamine, which is then reacted with chlorosulfonic acid to form 2-(4-fluorophenyl)sulfonyl ethylamine. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring. Finally, the tetrazole compound is reacted with 2-bromopyridine to obtain 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine.
Wissenschaftliche Forschungsanwendungen
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine has been used in various scientific research studies as a tool compound. It has been used to study the role of the GPR119 receptor in glucose homeostasis and insulin secretion. Additionally, it has been used to study the effects of the GPR119 receptor on incretin hormone secretion and glucose-dependent insulinotropic polypeptide (GIP) secretion.
Eigenschaften
IUPAC Name |
3-[2-[2-(4-fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-12-3-5-13(6-4-12)23(21,22)9-8-20-18-14(17-19-20)11-2-1-7-16-10-11/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRUVPWODMGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)


![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)

![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)